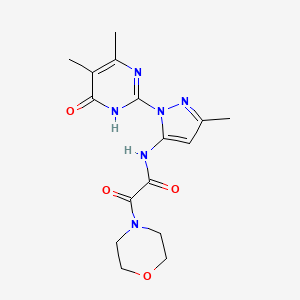

Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

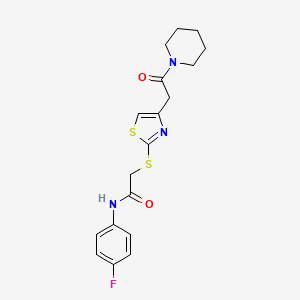

“Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride” is a complex organic compound. Based on its name, it likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “5-amino” and “2-oxo” parts suggest the presence of an amino group (NH2) and a carbonyl group (C=O) at the 5th and 2nd positions of the pyridine ring, respectively . The “3-carboxylate” indicates a carboxylate group (COO-) at the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the various groups attached at the specified positions . Detailed structural analysis would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific groups present. For example, the amino group might participate in reactions with acids, while the carboxylate group could react with bases . The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Antihypertensive Agents : Methyl 5-amino-2-pyridinecarboxylate derivatives have been synthesized and evaluated for their antihypertensive activity. These derivatives showed potent activity in spontaneously hypertensive rats, with specific compounds selected for further study due to their promising profiles (Finch et al., 1978).

Enaminones to Heterocycles Synthesis : Enaminones derived from α-amino acids have been used as intermediates for the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other functionalized heterocycles. This demonstrates a versatile method for constructing complex molecules starting from simple amino acid derivatives (Grošelj et al., 2013).

Chiral Bridged 1,4-Dihydropyridines : The research into chiral bridged macrocyclic 1,4-dihydropyridines explores their potential for enantioselective reductions of activated carbonyl compounds. This work highlights the chemical versatility and potential application in asymmetric synthesis of complex organic molecules (Talma et al., 1985).

Biochemical Modifications and Applications

- 5-Carboxylcytosine Detection in DNA : A chemical modification-assisted bisulfite sequencing method has been developed for the detection of 5-carboxylcytosine (5caC) in DNA. This technique involves a catalyzed amide bond formation, highlighting the compound's utility in epigenetic research and its potential for studying DNA methylation and demethylation processes (Lu et al., 2013).

Potential Biological Activities

- Antimicrobial Agents : Some derivatives of Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate have been explored for their antimicrobial properties. For instance, novel Schiff bases derived from pyridine-2,6-carboxamide showed significant antimicrobial activity, indicating the potential of these compounds in developing new antibacterial and antifungal agents (Al-Omar & Amr, 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c1-12-7(11)5-2-4(8)3-9-6(5)10;/h2-3H,8H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOLCSVLKYURAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)

![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)

![[5-(Methoxycarbonyl)-2-furyl]methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate](/img/structure/B2861228.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)

![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)